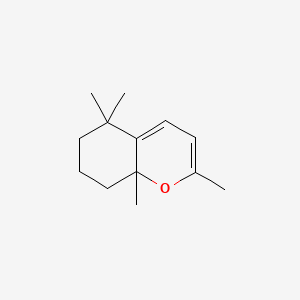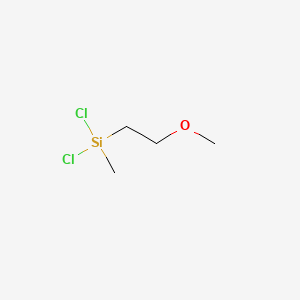
1-(5-(4-(m-Methylphenyl)-1-piperazinyl)pentyl)theobromine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(4-(m-Methylphenyl)-1-piperazinyl)pentyl)theobromine dihydrochloride is a complex organic compound that combines theobromine, a well-known stimulant found in cocoa, with a piperazine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(4-(m-Methylphenyl)-1-piperazinyl)pentyl)theobromine dihydrochloride typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative. This can be achieved by reacting m-methylphenylamine with piperazine under controlled conditions.
Alkylation: The piperazine derivative is then alkylated with a suitable alkyl halide, such as 1-bromopentane, to introduce the pentyl chain.
Coupling with Theobromine: The alkylated piperazine derivative is then coupled with theobromine. This step often requires the use of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to facilitate the reaction.
Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-(4-(m-Methylphenyl)-1-piperazinyl)pentyl)theobromine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in a polar aprotic solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
1-(5-(4-(m-Methylphenyl)-1-piperazinyl)pentyl)theobromine dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-(4-(m-Methylphenyl)-1-piperazinyl)pentyl)theobromine dihydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with adenosine receptors, similar to theobromine, leading to stimulant effects.
Pathways Involved: It may influence cyclic AMP (cAMP) signaling pathways, resulting in increased cellular activity and neurotransmitter release.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-(3-(4-(m-Methylphenyl)-1-piperazinyl)propyl)theobromine
- **1-(4-(4-(m-Methylphenyl)-1-piperazinyl)butyl)theobromine
- **1-(6-(4-(m-Methylphenyl)-1-piperazinyl)hexyl)theobromine
Uniqueness
1-(5-(4-(m-Methylphenyl)-1-piperazinyl)pentyl)theobromine dihydrochloride is unique due to its specific alkyl chain length and the presence of theobromine. This combination may result in distinct pharmacological properties compared to other similar compounds.
Propriétés
Numéro CAS |
81996-02-3 |
|---|---|
Formule moléculaire |
C23H34Cl2N6O2 |
Poids moléculaire |
497.5 g/mol |
Nom IUPAC |
3,7-dimethyl-1-[5-[4-(3-methylphenyl)piperazin-1-yl]pentyl]purine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C23H32N6O2.2ClH/c1-18-8-7-9-19(16-18)28-14-12-27(13-15-28)10-5-4-6-11-29-22(30)20-21(24-17-25(20)2)26(3)23(29)31;;/h7-9,16-17H,4-6,10-15H2,1-3H3;2*1H |
Clé InChI |
BYXMGHJGOBWTJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2CCN(CC2)CCCCCN3C(=O)C4=C(N=CN4C)N(C3=O)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt](/img/structure/B13794683.png)






![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)
